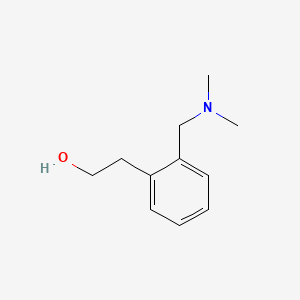
2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione is an organic compound characterized by its unique tetrahydropyrrolo structure with four phenyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor molecule under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures or to introduce functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The phenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes, receptors, and other biomolecules, potentially leading to biological effects such as inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylporphyrin: A similar compound with a porphyrin core and four phenyl groups.
Tetraphenylcyclopentadienone: Another compound with a cyclopentadienone core and four phenyl groups.
Uniqueness
2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione is unique due to its tetrahydropyrrolo structure, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
13175-09-2 |
|---|---|
Fórmula molecular |
C30H24N2O2 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
1,2,3,5-tetraphenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C30H24N2O2/c33-29-25-26(30(34)32(29)24-19-11-4-12-20-24)28(22-15-7-2-8-16-22)31(23-17-9-3-10-18-23)27(25)21-13-5-1-6-14-21/h1-20,25-28H |
Clave InChI |
ZVHRVPRHMLWDIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C3C(C(N2C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N(C3=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)








